[(3R,4S,5S,6S)-6-carboxy-3,4,5-trihydroxyoxan-2-yl]oxy-dimethyl-[3-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,9,11,13-heptaenylidene)propyl]azanium [(3R,4S,5S,6S)-6-carboxy-3,4,5-trihydroxyoxan-2-yl]oxy-dimethyl-[3-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,9,11,13-heptaenylidene)propyl]azanium Cyclobenzaprine N-β-D-Glucuronide is the major metabolite of Cyclobenzaprine.
Brand Name: Vulcanchem
CAS No.: 67324-97-4
VCID: VC0195657
InChI: InChI=1S/C26H29NO6/c1-27(2,25-23(30)21(28)22(29)24(33-25)26(31)32)15-7-12-20-18-10-5-3-8-16(18)13-14-17-9-4-6-11-19(17)20/h3-6,8-14,21-25,28-30H,7,15H2,1-2H3/t21-,22-,23+,24-,25+/m0/s1
SMILES: C[N+](C)(CCC=C1C2=CC=CC=C2C=CC3=CC=CC=C31)OC4C(C(C(C(O4)C(=O)O)O)O)O
Molecular Formula: C26H29NO6
Molecular Weight: 451.5 g/mol

[(3R,4S,5S,6S)-6-carboxy-3,4,5-trihydroxyoxan-2-yl]oxy-dimethyl-[3-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,9,11,13-heptaenylidene)propyl]azanium

CAS No.: 67324-97-4

Cat. No.: VC0195657

Molecular Formula: C26H29NO6

Molecular Weight: 451.5 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

[(3R,4S,5S,6S)-6-carboxy-3,4,5-trihydroxyoxan-2-yl]oxy-dimethyl-[3-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,9,11,13-heptaenylidene)propyl]azanium - 67324-97-4

Specification

CAS No. 67324-97-4
Molecular Formula C26H29NO6
Molecular Weight 451.5 g/mol
IUPAC Name (2S,3S,4S,5R,6R)-6-[dimethyl-[3-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,9,11,13-heptaenylidene)propyl]azaniumyl]-3,4,5-trihydroxyoxane-2-carboxylate
Standard InChI InChI=1S/C26H29NO6/c1-27(2,25-23(30)21(28)22(29)24(33-25)26(31)32)15-7-12-20-18-10-5-3-8-16(18)13-14-17-9-4-6-11-19(17)20/h3-6,8-14,21-25,28-30H,7,15H2,1-2H3/t21-,22-,23+,24-,25+/m0/s1
Standard InChI Key DJRZMHSVTCVTFB-ARXROMJUSA-N
Isomeric SMILES C[N+](C)(CCC=C1C2=CC=CC=C2C=CC3=CC=CC=C31)[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)[O-])O)O)O
SMILES C[N+](C)(CCC=C1C2=CC=CC=C2C=CC3=CC=CC=C31)OC4C(C(C(C(O4)C(=O)O)O)O)O
Canonical SMILES C[N+](C)(CCC=C1C2=CC=CC=C2C=CC3=CC=CC=C31)C4C(C(C(C(O4)C(=O)[O-])O)O)O

Introduction

Chemical Structure and Properties

Structural Identification

Cyclobenzaprine N-β-D-Glucuronide is characterized by a complex molecular structure that combines a cyclobenzaprine moiety with a glucuronic acid component. The compound features a tricyclic structure derived from the parent drug cyclobenzaprine, linked to a glucuronic acid moiety through an N-glucuronidation process. The chemical name reflects the stereochemistry of the glucuronic acid component (3R,4S,5S,6S) and the complex ring system of the cyclobenzaprine portion.

Physical and Chemical Properties

The compound exhibits distinctive physicochemical properties that influence its biological behavior and analytical characterization, as outlined in Table 1.

Table 1: Physicochemical Properties of Cyclobenzaprine N-β-D-Glucuronide

PropertyValueReference
Molecular FormulaC26H30NO7+
Molecular Weight468.5 g/mol
IUPAC Name(6-carboxy-3,4,5-trihydroxyoxan-2-yl)oxy-dimethyl-[3-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,9,11,13-heptaenylidene)propyl]azanium
InChIInChI=1S/C26H29NO7/c1-27(2,34-26-23(30)21(28)22(29)24(33-26)25(31)32)15-7-12-20-18-10-5-3-8-16(18)13-14-17-9-4-6-11-19(17)20/h3-6,8-14,21-24,26,28-30H,7,15H2,1-2H3/p+1
InChI KeyOMFPVFJFTFJOSO-UHFFFAOYSA-O
FormLikely a white crystalline solid (based on similar compounds)

The compound's structure contains multiple hydroxyl groups from the glucuronic acid moiety, contributing to its hydrophilicity, while the tricyclic portion provides hydrophobic characteristics, resulting in an amphipathic molecule with unique distribution properties.

Metabolism and Formation

Metabolic Pathway

Cyclobenzaprine N-β-D-Glucuronide is formed through phase II metabolism of cyclobenzaprine, specifically via N-glucuronidation. This process involves the conjugation of glucuronic acid to the nitrogen atom of cyclobenzaprine, catalyzed by UDP-glucuronosyltransferase (UGT) enzymes, predominantly UGT1A4 and UGT2B10. The reaction requires UDP-glucuronic acid as a co-substrate and occurs primarily in the liver.

Enzymatic Reaction Characteristics

The N-glucuronidation process involves specific enzymes and reaction conditions that influence the formation of Cyclobenzaprine N-β-D-Glucuronide, as detailed in Table 2.

Table 2: Enzymatic Reaction Characteristics in N-Glucuronidation of Cyclobenzaprine

ParameterDescriptionReference
Primary EnzymesUGT1A4, UGT2B10
Co-substrateUDP-glucuronic acid
Reaction SitePrimarily hepatic
Reaction TypePhase II conjugation
EfficiencyHigh affinity for cyclobenzaprine

Pharmacokinetics

Metabolism and Excretion

The metabolism of cyclobenzaprine follows multiple pathways, with N-glucuronidation representing a significant route for drug clearance. The formed glucuronide undergoes various pharmacokinetic processes before elimination, as outlined below:

Table 3: Pharmacokinetic Parameters of Cyclobenzaprine N-β-D-Glucuronide

ParameterCharacteristicsReference
FormationHepatic N-glucuronidation via UGT enzymes
Enterohepatic CirculationUndergoes enterohepatic recycling, prolonging presence in the body
EliminationPrimarily renal excretion (approximately 50% of the dose)
Pharmacological ActivityInactive metabolite (unlike desmethylcyclobenzaprine)

Analytical Methods

Detection Techniques

The detection and quantification of Cyclobenzaprine N-β-D-Glucuronide in biological samples require sophisticated analytical methods. Various techniques have been developed and optimized for this purpose, as summarized in Table 4.

Table 4: Analytical Methods for Cyclobenzaprine N-β-D-Glucuronide Detection

TechniqueApplicationCharacteristicsReference
LC-MS/MSBiological fluid analysisHigh sensitivity and specificity for metabolite detection
GC-MSForensic and clinical toxicologyRequires derivatization due to polar nature
ImmunoassaysScreening applicationsMay cross-react with related metabolites

These analytical methods are crucial for therapeutic drug monitoring, forensic applications, and research investigations involving cyclobenzaprine metabolism .

Biological Significance

Pharmacological Profile

Unlike the parent drug cyclobenzaprine, which acts primarily as a skeletal muscle relaxant through inhibition of serotonin reuptake and interaction with serotonin receptors (particularly 5-HT2A, 5-HT2B, and 5-HT2C), the N-β-D-glucuronide metabolite is pharmacologically inactive. This inactivation through glucuronidation represents an important mechanism for terminating the biological activity of cyclobenzaprine.

Clinical Relevance

The formation of Cyclobenzaprine N-β-D-Glucuronide has several clinical implications:

  • It serves as a biomarker for cyclobenzaprine metabolism and clearance

  • Its detection in biological fluids can confirm cyclobenzaprine use in forensic and clinical toxicology

  • Variability in glucuronidation capacity may influence individual responses to cyclobenzaprine therapy

  • Drug interactions affecting UGT enzymes may alter the formation of this metabolite, potentially affecting cyclobenzaprine clearance

Comparative Metabolism

Metabolic Pathways of Cyclobenzaprine

Table 5: Comparison of Cyclobenzaprine Metabolic Pathways

PathwayEnzymes InvolvedMajor ProductsBiological ActivityReference
OxidativeCYP3A4, CYP1A2, CYP2D6DesmethylcyclobenzaprineActive metabolite (muscle relaxant)
N-GlucuronidationUGT1A4, UGT2B10Cyclobenzaprine N-β-D-GlucuronidePharmacologically inactive
Other Phase IIVarious transferasesVarious conjugatesGenerally inactive

The oxidative pathway, primarily through N-demethylation, leads to the formation of desmethylcyclobenzaprine (also known as norcyclobenzaprine), which maintains pharmacological activity similar to the parent drug . In contrast, the N-glucuronidation pathway results in an inactive metabolite that facilitates elimination.

Structure-Activity Relationships

Structural Determinants of Activity

The conversion of cyclobenzaprine to its N-β-D-glucuronide results in significant changes to its physicochemical properties and biological activity. The addition of the glucuronic acid moiety introduces multiple hydroxyl groups and a carboxylic acid function, dramatically altering the compound's:

  • Water solubility (increased)

  • Membrane permeability (decreased)

  • Receptor binding affinity (decreased)

  • Volume of distribution (decreased)

These changes collectively contribute to the loss of pharmacological activity and enhanced elimination observed with this metabolite.

Research Applications

Forensic and Clinical Toxicology

Cyclobenzaprine N-β-D-Glucuronide serves as an important analytical target in forensic toxicology and clinical drug testing. Its detection in biological samples provides evidence of cyclobenzaprine use or exposure, which is relevant in various contexts:

  • Pain management program compliance monitoring

  • Forensic death investigations

  • Workplace drug testing

  • Clinical toxicology in emergency settings

The compound is typically detected alongside the parent drug and other metabolites, providing a comprehensive profile of cyclobenzaprine metabolism in individual cases .

Drug Metabolism Studies

As a major metabolite of cyclobenzaprine, the N-β-D-glucuronide has been studied to understand:

  • Inter-individual variability in drug metabolism

  • Enzyme polymorphisms affecting glucuronidation

  • Drug-drug interactions involving UGT enzymes

  • Species differences in drug metabolism (relevant for preclinical studies)

Such research contributes to our understanding of cyclobenzaprine pharmacokinetics and may inform dosing strategies and drug development efforts.

Future Research Directions

Several areas warrant further investigation regarding Cyclobenzaprine N-β-D-Glucuronide:

  • Impact of genetic polymorphisms in UGT enzymes on its formation and cyclobenzaprine clearance

  • Potential interactions with other medications that affect glucuronidation pathways

  • Development of improved analytical methods for its detection and quantification

  • Exploration of the enterohepatic circulation of this metabolite and its contribution to prolonged drug effects

  • Evaluation of its potential as a biomarker for liver function in patients receiving cyclobenzaprine

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator